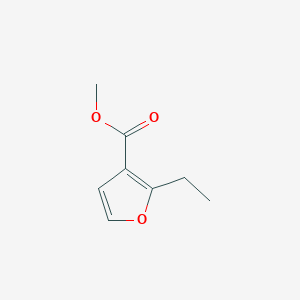
Methyl 2-ethylfuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethylfuran-3-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an ethyl group at the second position and a carboxylate ester group at the third position
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-ethylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: Methyl 2-ethylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 2-ethylfuran-3-carbinol.
Substitution: Various halogenated furan derivatives.
科学研究应用
Methyl 2-ethylfuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 2-ethylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Methyl furan-3-carboxylate: Lacks the ethyl group at the second position.
Ethyl furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-methylfuran-3-carboxylate: Contains a methyl group at the second position instead of an ethyl group.
Uniqueness: Methyl 2-ethylfuran-3-carboxylate is unique due to the presence of both an ethyl group and a carboxylate ester group on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
Methyl 2-ethylfuran-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its furan ring and ester functional group, plays a significant role in various biochemical interactions. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.
The biological activity of this compound primarily involves its interaction with molecular targets in biological systems. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of various enzymes and receptors , leading to diverse biological effects, including anti-inflammatory and anticancer activities.
Biological Activity Overview
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Antioxidant Properties : The compound has been observed to increase the production of reactive oxygen species (ROS) in cancer cells, which could contribute to its pro-apoptotic effects .
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in various cancer cell lines, suggesting potential use in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity :
- Antimicrobial Effects :
Data Table: Biological Activities of this compound
属性
IUPAC Name |
methyl 2-ethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-7-6(4-5-11-7)8(9)10-2/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCHNEPUERPOHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














